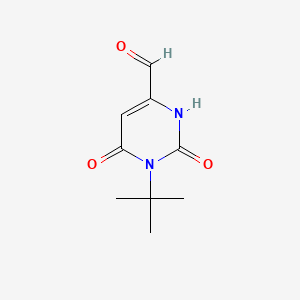
4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
The synthesis of 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with tert-butyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the pyrimidine ring or the tert-butyl group.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in the study of enzyme interactions and metabolic pathways. In medicine, it has potential applications in drug development, particularly in the design of inhibitors for specific enzymes or receptors. Additionally, it may have industrial applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- include other pyrimidine derivatives with different substituents. For example, 5-Pyrimidinecarboxaldehyde, 2-(1,1-dimethylethyl)- is a related compound with similar chemical properties but different reactivity and applications. The uniqueness of 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-tert-butyl-2,4-dioxo-1H-pyrimidine-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)11-7(13)4-6(5-12)10-8(11)14/h4-5H,1-3H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHSGNJNLYZWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(NC1=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187746 |
Source


|
| Record name | 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34147-96-1 |
Source


|
| Record name | 3-tert-Butyl-6-formyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034147961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














